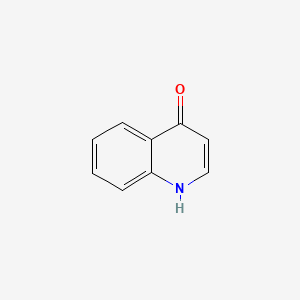

4-Hydroxyquinoline

Description

4-Hydroxyquinoline has been reported in Glycosmis parviflora and Glycosmis citrifolia with data available.

Structure

3D Structure

Properties

IUPAC Name |

1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZDQRJGMBOQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209980 | |

| Record name | 4-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-37-3, 611-36-9 | |

| Record name | 4(1H)-Quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 529-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O131WXFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

4-Hydroxyquinoline: A Comprehensive Technical Guide

An In-depth Exploration of the Chemical Properties, Biological Activities, and Experimental Protocols of 4-Hydroxyquinoline for Researchers, Scientists, and Drug Development Professionals.

4-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a significant molecule in medicinal chemistry and biological research. Its versatile scaffold has been the basis for the development of numerous therapeutic agents and serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a detailed overview of 4-hydroxyquinoline, encompassing its fundamental properties, synthesis, biological significance, and relevant experimental methodologies.

Core Properties of 4-Hydroxyquinoline

4-Hydroxyquinoline, also known as 4-quinolinol or kynurine, exists in tautomeric equilibrium with 1H-quinolin-4-one.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 611-36-9[1][2][3][4] |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Light yellowish to light brown crystalline powder |

| Melting Point | 199-206 °C, 200-202 °C (lit.), 203 °C |

| Boiling Point | 264.27 °C (Predicted) |

| Solubility | Soluble in methanol, DMF, DMSO, ethanol, chloroform, dichloromethane, and acetone. Sparingly soluble in hot water. |

| pKa (Dissociation Constant) | Information available in the IUPAC Digitized pKa Dataset. |

| UV Absorption Maxima | 232, 317, 330 nm |

Chemical Synthesis and Reactivity

The synthesis of 4-hydroxyquinoline and its derivatives has been a subject of extensive research, leading to the development of several synthetic routes.

Synthesis Methods

One of the classical methods for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction . This involves the condensation of an aniline with a β-ketoester. An alternative approach involves the cyclization of ethyl β-anilinocrotonate in a high-boiling solvent like Dowtherm. Other methods include the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds using palladium black and a hydrogen acceptor.

A general workflow for the synthesis of 2-methyl-4-hydroxyquinoline via the cyclization of ethyl β-anilinocrotonate is depicted below.

Caption: Synthesis of 2-methyl-4-hydroxyquinoline.

Chemical Reactivity

The 4-hydroxyquinoline scaffold exhibits both electrophilic and nucleophilic properties. The C3 position is particularly reactive due to the electronic effects of the hydroxyl and carbonyl groups, making it susceptible to reactions like halogenation and coupling. The hydroxyl group can undergo reactions such as tosylation. Furthermore, derivatives of 4-hydroxyquinoline can undergo various reactions, including aminomethylation via the modified Mannich reaction and Knoevenagel condensation with aromatic aldehydes.

Biological Activities and Applications

4-Hydroxyquinoline and its derivatives exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development.

Antimicrobial and Antifungal Activity

4-Hydroxyquinoline is a known antimicrobial agent with growth-inhibitory effects against intestinal bacteria. It forms the core structure of quinolone antibiotics. Its derivatives have also demonstrated notable antifungal properties.

Quorum Sensing in Pseudomonas aeruginosa

4-Hydroxyquinoline is a precursor in the biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), which are quorum-sensing signal molecules in the bacterium Pseudomonas aeruginosa. These molecules, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4-quinolone (HHQ), regulate the expression of virulence factors. The biosynthesis of these molecules is dependent on the pqsA-E operon.

Caption: 4-Hydroxyquinoline in bacterial communication.

Cytotoxic and Anticancer Potential

Derivatives of 4-hydroxyquinoline have been investigated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown selective toxicity towards multidrug-resistant cancer cells. This highlights the potential of the 4-hydroxyquinoline scaffold in the development of novel anticancer agents.

Other Applications

-

Antioxidant: 4-Hydroxyquinolines possess antioxidative properties and have been studied for their potential in developing strategies against neurodegenerative diseases associated with oxidative stress.

-

Analytical Chemistry: It is used as a fluorescent detection reagent for metal ions like iron(III).

-

Enzyme Inhibition: Certain derivatives, such as 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), are known to inhibit respiratory chain enzymes.

-

Research Tool: 4-hydroxyquinoline is used as a fluorescent product to measure the activity of monoamine oxidase.

Experimental Protocols

General Synthesis of Knoevenagel Derivatives

A common experimental protocol for the synthesis of Knoevenagel derivatives from 4-hydroxyquinolines involves the following steps:

-

A mixture of the 4-hydroxyquinoline derivative, an aromatic aldehyde, and piperidine in a suitable solvent (e.g., ethanol) is prepared.

-

The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 10 hours.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated.

-

The crude product is then purified, often by column chromatography, to yield the desired Knoevenagel derivative.

Quantitative Analysis

Several chromatographic techniques are employed for the quantitative analysis of quinoline compounds.

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: A common method involves ultrasonic extraction of the sample with a suitable solvent like acetonitrile.

-

Chromatographic Conditions: Separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water and methanol, with the pH adjusted using an acid like orthophosphoric acid.

-

Detection: UV detection is commonly used, with the wavelength set according to the absorption maxima of the analytes.

Caption: Workflow for quantitative HPLC analysis.

Other Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives of 4-hydroxyquinoline.

-

Thin-Layer Chromatography (TLC): A simple and cost-effective method for the separation and qualitative analysis of 4-hydroxyquinoline and its derivatives. Densitometry can be used for quantification.

Conclusion

4-Hydroxyquinoline is a compound of significant interest due to its versatile chemical nature and broad range of biological activities. Its role as a key structural motif in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents, continues to drive research. Furthermore, its involvement in bacterial quorum sensing opens up avenues for the development of novel anti-virulence therapies. The synthetic and analytical methodologies outlined in this guide provide a foundation for further exploration and utilization of this important heterocyclic compound.

References

The Synthesis of 4-Hydroxyquinoline from Aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyquinoline and its derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds and are crucial intermediates in organic synthesis. The development of efficient and scalable methods for their synthesis is of paramount importance to the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the primary synthetic routes to 4-hydroxyquinoline originating from aniline. We delve into the core methodologies, including the Conrad-Limpach reaction, the Knorr quinoline synthesis, and the Gould-Jacobs reaction. This document presents a comparative analysis of these methods, supported by detailed experimental protocols and quantitative data to facilitate practical application in a laboratory setting. Furthermore, reaction pathways and experimental workflows are visualized to provide a clear and concise understanding of the chemical transformations involved.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. Among quinoline derivatives, 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) are of particular significance. Their synthesis from readily available starting materials like aniline has been a subject of extensive research for over a century. This guide focuses on the three classical and most utilized named reactions for this transformation: the Conrad-Limpach synthesis, the Knorr quinoline synthesis, and the Gould-Jacobs reaction. Each method offers distinct advantages and is suited for different substitution patterns and reaction conditions. Understanding the nuances of each approach is critical for chemists aiming to synthesize specific 4-hydroxyquinoline derivatives for drug discovery and development.

Core Synthesis Methodologies

The synthesis of 4-hydroxyquinoline from aniline predominantly relies on the condensation of aniline with a β-dicarbonyl compound or its equivalent, followed by a cyclization step. The choice of the three-carbon component and the reaction conditions dictates the final product.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step procedure that involves the reaction of aniline with a β-ketoester.[1][2] The initial step is the formation of a β-aminoacrylate (enamine) at lower temperatures. The second step is a thermal cyclization at high temperatures (typically around 250 °C) to yield the 4-hydroxyquinoline.[1][2] The use of a high-boiling, inert solvent can significantly improve the yield of the cyclization step.[2]

Caption: General reaction scheme for the Conrad-Limpach synthesis.

-

Enamine Formation: In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are mixed. The mixture is stirred at room temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the water formed during the reaction is removed under reduced pressure.

-

Cyclization: The resulting crude β-aminoacrylate is added to a high-boiling solvent such as diphenyl ether or mineral oil. The mixture is heated to approximately 250 °C for 30 minutes to 1 hour.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the same solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol.

| β-Ketoester | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | Mineral Oil | 250 | 0.5 - 1 | up to 95 | |

| Ethyl acetoacetate | Diphenyl Ether | Reflux | 2 | 86 | |

| Ethyl 3-ethoxybut-2-enoate | 1,2,4-Trichlorobenzene | Reflux | 1 | 65 | |

| Ethyl 3-ethoxybut-2-enoate | 2-Nitrotoluene | Reflux | 1 | 51 |

The Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a variation that typically leads to 2-hydroxyquinolines. However, under specific conditions, it can be directed to form 4-hydroxyquinolines. This reaction involves the formation of a β-ketoanilide from aniline and a β-ketoester at higher temperatures (around 110-140 °C), followed by cyclization using a strong acid like sulfuric acid. The concentration of the acid catalyst can influence the product distribution between the 2- and 4-hydroxyquinoline isomers.

Caption: General reaction scheme for the Knorr synthesis of 4-hydroxyquinolines.

-

Anilide Formation: Aniline (1.0 eq.) and a β-ketoester (1.0-1.2 eq.), such as ethyl acetoacetate, are heated together at 110-140 °C for 1-2 hours to form the corresponding β-ketoanilide.

-

Cyclization: The crude anilide is cooled and then slowly added to a stirred, cold (0-10 °C) concentrated sulfuric acid or polyphosphoric acid (PPA). The amount of acid is a critical parameter; smaller amounts of PPA favor the formation of the 4-hydroxyquinoline. The mixture is then heated to 80-120 °C and the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried. Further purification can be achieved by recrystallization.

| β-Ketoester | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoylacetanilide | Polyphosphoric Acid (small amount) | 80-120 | Varies | Moderate | |

| Ethyl acetoacetate | Sulfuric Acid | 100 | 1-2 | Moderate |

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. This is followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline.

Caption: Stepwise reaction pathway of the Gould-Jacobs synthesis.

-

Condensation: Aniline is reacted with diethyl ethoxymethylenemalonate, typically by heating the neat mixture at around 100-130 °C. The ethanol formed is distilled off.

-

Cyclization: The resulting anilinomethylenemalonate is heated at a high temperature (around 250 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A.

-

Saponification: The cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate, is hydrolyzed by heating with an aqueous solution of sodium hydroxide.

-

Decarboxylation: The resulting sodium salt of 4-hydroxyquinoline-3-carboxylic acid is neutralized with an acid (e.g., acetic acid) to precipitate the carboxylic acid. This intermediate is then heated (often above its melting point) to induce decarboxylation, yielding 4-hydroxyquinoline.

| Aniline Derivative | Cyclization Conditions | Saponification | Decarboxylation | Overall Yield (%) | Reference |

| Aniline | 250 °C, Dowtherm A | NaOH (aq) | Heat | Low to Moderate | |

| Substituted Anilines | Varies | NaOH or KOH | Heat | Varies |

Comparison of Synthesis Methods

| Feature | Conrad-Limpach Synthesis | Knorr Quinoline Synthesis | Gould-Jacobs Reaction |

| Starting Materials | Aniline, β-Ketoester | Aniline, β-Ketoester | Aniline, Malonic ester derivative |

| Key Intermediate | β-Aminoacrylate | β-Ketoanilide | Anilinomethylenemalonate |

| Reaction Conditions | High temperature (cyclization) | High temperature (anilide), Strong acid | High temperature, Multi-step |

| Primary Product | 4-Hydroxyquinolines | Typically 2-hydroxyquinolines (can be directed to 4-hydroxy) | 4-Hydroxyquinolines |

| Advantages | Good yields for 4-hydroxyquinolines | Versatile for 2-hydroxyquinolines | Access to 3-carboxy-4-hydroxyquinolines |

| Disadvantages | Requires very high temperatures | Potential for isomer mixtures | Multi-step, often lower overall yields |

Conclusion

The synthesis of 4-hydroxyquinoline from aniline can be effectively achieved through several classical named reactions, each with its own set of advantages and limitations. The Conrad-Limpach synthesis offers a direct and often high-yielding route, provided the high-temperature cyclization can be efficiently managed. The Knorr synthesis, while primarily used for 2-hydroxyquinolines, can be adapted to produce the 4-hydroxy isomer by careful control of reaction conditions. The Gould-Jacobs reaction, although more complex due to its multi-step nature, provides valuable access to 4-hydroxyquinoline-3-carboxylic acids, which are important intermediates for further functionalization.

The choice of synthetic route will ultimately depend on the desired substitution pattern of the final product, the available laboratory equipment, and the scale of the reaction. The detailed protocols and comparative data presented in this guide are intended to assist researchers, scientists, and drug development professionals in making informed decisions for the successful synthesis of 4-hydroxyquinoline and its derivatives.

References

A Technical Guide to the Natural Occurrence and Isolation of 4-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline, a heterocyclic aromatic organic compound, serves as a crucial scaffold in numerous biologically active molecules. Its derivatives are recognized for a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of 4-hydroxyquinoline, detailed protocols for its isolation and purification, quantitative data on its natural abundance, and an exploration of its biosynthetic pathways. This document is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Occurrence of 4-Hydroxyquinoline

4-Hydroxyquinoline and its alkylated derivatives have been identified in a diverse range of organisms, from terrestrial plants to marine microorganisms.

In Plants

The primary plant sources of 4-hydroxyquinoline and its derivatives belong to the Rutaceae family, commonly known as the citrus family.

-

Glycosmis Genus: 4-Hydroxyquinoline has been reported in Glycosmis parviflora and Glycosmis citrifolia[1]. These plants have been a source for the isolation of various quinoline alkaloids.

In Bacteria

Certain bacteria are prolific producers of 4-hydroxyquinoline derivatives, where these compounds often play a role in quorum sensing and antimicrobial activity.

-

Pseudomonas aeruginosa : This opportunistic human pathogen produces a variety of 2-alkyl-4-hydroxyquinolines (AHQs). These molecules are involved in cell-to-cell communication and act as virulence factors[2][3]. The core 4-hydroxyquinoline structure is central to these signaling molecules.

-

Marine Actinomycetes: Species of Streptomyces, isolated from marine environments, have been found to produce quinoline alkaloids[4].

In Other Sources

-

Ziziphus lotus Honey: 4-Hydroxyquinoline has been identified as a component of honey produced from the nectar of Ziziphus lotus[5].

-

Human Exposome: While not naturally produced by the human body, 4-hydroxyquinoline is considered a part of the human exposome, meaning it can be present due to environmental exposure.

Quantitative Analysis

The concentration of 4-hydroxyquinoline and its derivatives in natural sources can vary significantly depending on the organism, environmental conditions, and the specific plant part or microbial culture conditions.

| Natural Source | Compound | Concentration / Yield | Reference |

| Pseudomonas aeruginosa MTCC 5210 | Secondary Metabolite (unspecified) | 3.857 g/L (under optimized culture conditions) | |

| Pseudomonas aeruginosa PAO1 | 2′-hydroxy-2-nonyl-4(1H)-quinolone (2′-OH-NQ) | Max. 0.55 mg/L |

Isolation and Purification Protocols

The isolation of 4-hydroxyquinoline from its natural sources typically involves solvent extraction followed by chromatographic purification. The following are detailed experimental protocols based on methodologies reported for related compounds from the identified natural sources.

Isolation from Pseudomonas aeruginosa Culture

This protocol is adapted from the general methodology for the extraction of 4-hydroxy-2-alkylquinolines (HAQs).

3.1.1. Experimental Workflow

Caption: Workflow for the isolation of 4-hydroxyquinoline from P. aeruginosa.

3.1.2. Detailed Methodology

-

Culturing: Culture Pseudomonas aeruginosa in a suitable broth medium (e.g., Luria-Bertani broth) under optimal growth conditions (e.g., 37°C with shaking) for 24-48 hours.

-

Extraction:

-

Centrifuge the culture broth at 10,000 x g for 15 minutes to separate the supernatant from the bacterial cells.

-

Extract the supernatant twice with an equal volume of methanol.

-

Centrifuge the methanol extract to remove any remaining cellular debris.

-

-

Solvent Partitioning:

-

Evaporate the methanol from the extract under reduced pressure to obtain an aqueous residue.

-

Partition the aqueous residue three times with an equal volume of dichloromethane.

-

Combine the dichloromethane layers and wash with brine.

-

Dry the dichloromethane layer over anhydrous sodium sulfate and evaporate to dryness to yield the crude extract.

-

-

Purification:

-

Perform preparative Thin Layer Chromatography (TLC) on the crude extract using a silica gel plate and a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Identify the band corresponding to 4-hydroxyquinoline by comparison with a standard or by spectroscopic methods.

-

Scrape the identified band from the TLC plate and elute the compound with a polar solvent (e.g., methanol or ethyl acetate).

-

Evaporate the solvent to obtain the purified 4-hydroxyquinoline.

-

Isolation from Glycosmis parviflora

This protocol is a generalized procedure for the isolation of quinoline alkaloids from plant material.

3.2.1. Experimental Workflow

Caption: Workflow for the isolation of 4-hydroxyquinoline from Glycosmis parviflora.

3.2.2. Detailed Methodology

-

Extraction:

-

Air-dry and powder the leaves and stems of Glycosmis parviflora.

-

Macerate the powdered plant material with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in 5% aqueous HCl and partition with ethyl acetate to remove non-basic compounds.

-

Basify the acidic aqueous layer with ammonium hydroxide to pH 9-10.

-

Extract the basified aqueous layer three times with ethyl acetate.

-

Combine the ethyl acetate layers, wash with water, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by TLC and combine those containing the desired compound.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure 4-hydroxyquinoline.

-

Biosynthesis of 4-Hydroxyquinoline

The biosynthesis of the 4-hydroxyquinoline core structure in bacteria proceeds through the condensation of precursors derived from primary metabolism.

Biosynthetic Pathway of 4-Hydroxy-2-alkylquinolines (HAQs) in Pseudomonas aeruginosa

The biosynthesis of HAQs in P. aeruginosa involves the "head-to-head" condensation of anthranilic acid, derived from the shikimate pathway, and a β-keto fatty acid, which originates from fatty acid biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomerism and Stability of 4-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science, exhibits fascinating tautomeric behavior, existing in equilibrium between its enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one or 4-quinolone) forms. This technical guide provides a comprehensive overview of the tautomerism and stability of 4-hydroxyquinoline, with a focus on the structural, spectroscopic, and computational evidence that overwhelmingly supports the predominance of the keto tautomer in various environments. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the quinoline framework.

Introduction

4-Hydroxyquinoline and its derivatives are integral components of a wide array of biologically active compounds, including a number of approved drugs.[1] The physicochemical properties of these molecules, which are critical for their biological activity and formulation, are profoundly influenced by the tautomeric equilibrium between the enol and keto forms. A thorough understanding of this equilibrium is therefore paramount for rational drug design and development.

This guide will delve into the structural aspects of the 4-hydroxyquinoline tautomers, present quantitative and qualitative data from various analytical techniques, and provide detailed experimental and computational protocols for their study.

Tautomeric Forms of 4-Hydroxyquinoline

The tautomeric equilibrium of 4-hydroxyquinoline involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring, as illustrated below.

The enol form possesses an aromatic pyridine ring and a hydroxyl group at the 4-position, while the keto form, also known as 4-quinolone, features a carbonyl group at the 4-position and a proton on the nitrogen atom, disrupting the aromaticity of the nitrogen-containing ring.

Stability of Tautomers: Experimental and Computational Evidence

A wealth of experimental and computational data indicates that the keto tautomer (4-quinolone) is the more stable and predominant form in the solid state and in most solvents.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable insights into the tautomeric equilibrium.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between the keto and enol tautomers. In the keto form, the presence of an N-H proton and a carbonyl carbon are characteristic features. For instance, in DMSO-d₆, the ¹³C NMR spectrum of 4-quinolone shows a characteristic signal for the C4 carbonyl carbon at approximately 176.8 ppm.[2] The presence of an N-H proton can also be confirmed by ¹H NMR, although its chemical shift can be broad and solvent-dependent.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy allows for the direct detection of the carbonyl group in the keto tautomer. The spectrum of 4-quinolone exhibits a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1630-1650 cm⁻¹. Conversely, the enol form would be characterized by a broad O-H stretching band, which is generally absent or of very low intensity in the spectra of 4-hydroxyquinoline samples.

3.1.3. UV-Vis Spectroscopy

The electronic absorption spectra of the keto and enol tautomers are distinct due to differences in their electronic structures. The keto form generally exhibits absorption maxima at longer wavelengths compared to the enol form. In neutral aqueous solutions, the UV-Vis spectrum of 4-hydroxyquinoline is dominated by the absorption bands of the keto tautomer.

X-ray Crystallography

Single-crystal X-ray diffraction studies have unequivocally confirmed that in the solid state, 4-hydroxyquinoline exists exclusively in the keto (4-quinolone) form.[2] The crystal structure reveals a planar quinolone ring system with a clear carbon-oxygen double bond at the 4-position.

Computational Studies

Density Functional Theory (DFT) calculations have been extensively employed to investigate the relative stabilities of the 4-hydroxyquinoline tautomers. These studies consistently show that the keto form is energetically more favorable than the enol form in the gas phase and in various solvents.[3] The energy difference is significant enough to predict a strong preference for the keto tautomer at equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

While qualitative evidence strongly favors the keto tautomer, quantitative determination of the tautomeric equilibrium constant (KT = [enol]/[keto]) provides a more precise understanding of the system.

Table 1: Spectroscopic and Computational Data for 4-Hydroxyquinoline Tautomers

| Parameter | Keto Tautomer (4-Quinolone) | Enol Tautomer (4-Hydroxyquinoline) | Reference |

| ¹³C NMR Chemical Shift (C4) | ~176.8 ppm (in DMSO-d₆) | Expected to be significantly upfield | [2] |

| FTIR C=O Stretch | ~1630-1650 cm⁻¹ | Absent | |

| Relative Energy (DFT) | Lower Energy (More Stable) | Higher Energy (Less Stable) |

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium can be influenced by several factors, including solvent polarity, pH, and substituent effects.

-

Solvent Effects: In general, polar solvents are expected to favor the more polar tautomer. While both tautomers possess polar functional groups, the keto form is generally considered more polar and is thus favored in polar solvents like water and DMSO.

-

pH Effects: The state of protonation of the molecule can significantly impact the tautomeric equilibrium. Under acidic conditions, protonation of the carbonyl oxygen of the keto form or the nitrogen of the enol form can occur. In basic conditions, deprotonation of the N-H of the keto form or the O-H of the enol form is possible. These ionic species will have their own stability, influencing the overall equilibrium.

-

Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the quinoline ring can alter the relative stabilities of the tautomers by influencing the electron density distribution and the acidity/basicity of the functional groups involved in the tautomerism.

Experimental Protocols

The following are detailed methodologies for the key experiments used to study 4-hydroxyquinoline tautomerism.

NMR Spectroscopy for Tautomer Ratio Determination

Procedure:

-

Sample Preparation: Accurately weigh a sample of 4-hydroxyquinoline and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For quantitative ¹H NMR, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol forms. For the keto form, look for the N-H proton signal and the protons on the carbon backbone. The enol form would have a distinct O-H signal and different chemical shifts for the aromatic protons.

-

Integrate well-resolved, non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.

-

Calculate the mole fraction of each tautomer from the integral values. The equilibrium constant, KT, is the ratio of the mole fraction of the enol form to the keto form.

-

FTIR Spectroscopy

Procedure:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of 4-hydroxyquinoline with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase studies, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in an IR-transparent cell.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Look for the characteristic strong absorption band of the C=O stretch of the keto form (around 1630-1650 cm⁻¹) and the absence or very weak intensity of a broad O-H stretching band (around 3200-3600 cm⁻¹) which would indicate the enol form.

Computational Chemistry Protocol

Procedure:

-

Structure Preparation: Build the 3D structures of both the keto and enol tautomers of 4-hydroxyquinoline using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both tautomers using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p). To model the effect of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy) and to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

-

Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers. The tautomer with the lower Gibbs free energy is the more stable one. The energy difference can be used to calculate the theoretical equilibrium constant (KT) using the equation: ΔG = -RTln(KT).

Conclusion

References

solubility of 4-Hydroxyquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Hydroxyquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyquinoline, a heterocyclic aromatic organic compound, serves as a crucial scaffold in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter influencing its synthesis, purification, formulation, and biological activity. This technical guide provides a comprehensive overview of the , based on available scientific literature. It includes a summary of qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing compound solubility. This guide is intended to be a valuable resource for researchers and professionals working with 4-Hydroxyquinoline and related compounds.

Introduction

4-Hydroxyquinoline (also known as 4-quinolinol) is a derivative of quinoline with the chemical formula C₉H₇NO.[1] It exists in tautomeric equilibrium with 4-quinolone.[2] This structural feature, along with its ability to participate in hydrogen bonding, significantly influences its physicochemical properties, including solubility. Understanding the solubility of 4-Hydroxyquinoline in a range of organic solvents is paramount for its application in various scientific and industrial fields, particularly in drug discovery and development where solubility directly impacts bioavailability and efficacy.

Solubility of 4-Hydroxyquinoline in Organic Solvents

The solubility of 4-Hydroxyquinoline is dictated by the interplay of its molecular structure and the properties of the solvent. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom), as well as an aromatic ring system, allows for a range of interactions with different types of organic solvents.

Qualitative Solubility

Based on available data, 4-Hydroxyquinoline exhibits solubility in a variety of organic solvents. It is generally described as soluble in polar protic and aprotic solvents.

-

Soluble in:

-

Slightly soluble in:

-

Water

-

Quantitative Solubility Data

Despite extensive literature searches, comprehensive quantitative solubility data for 4-Hydroxyquinoline in a wide array of organic solvents remains limited. The most specific data point found is for its solubility in Dimethyl Sulfoxide (DMSO).

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 50 mg/mL |

Note: The lack of extensive quantitative data in the public domain highlights an area for future research to fully characterize the physicochemical properties of this important molecule.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of a compound like 4-Hydroxyquinoline.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Principle: A saturated solution is prepared by dissolving an excess amount of the solute in a known volume or mass of the solvent at a specific temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

4-Hydroxyquinoline

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Hydroxyquinoline to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that the solution reaches saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Filter the collected supernatant through a suitable filter (e.g., a 0.45 µm PTFE syringe filter for organic solvents) to remove any undissolved solid particles.

-

-

Determination of Solute Mass:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the 4-Hydroxyquinoline.

-

Once the solvent is completely removed, place the dish or vial in an oven at a suitable temperature (e.g., 60-80 °C) to ensure all residual solvent is removed, and then cool to room temperature in a desiccator.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved 4-Hydroxyquinoline by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per 100 mL of solvent (g/100mL), or moles of solute per liter of solution (mol/L).

-

UV/Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Visible range. It is a sensitive and rapid method for determining solubility.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus and Materials:

-

4-Hydroxyquinoline

-

Selected organic solvent(s)

-

UV/Visible Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 4-Hydroxyquinoline of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 4-Hydroxyquinoline in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of 4-Hydroxyquinoline at the desired temperature.

-

-

Sample Analysis:

-

Withdraw a sample of the clear, saturated filtrate.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 4-Hydroxyquinoline.

Caption: Logical workflow for the experimental determination of compound solubility.

Conclusion

The is a fundamental property that underpins its utility in research and drug development. While qualitative data indicates its solubility in several common organic solvents, there is a notable lack of comprehensive quantitative data in the scientific literature. This guide has provided the available solubility information and detailed two robust experimental protocols—the gravimetric method and UV/Visible spectrophotometry—that can be employed to generate precise and accurate solubility data. The included logical workflow provides a systematic approach for researchers to assess the solubility of 4-Hydroxyquinoline and other compounds of interest. Further experimental determination of the quantitative solubility of 4-Hydroxyquinoline in a broader range of organic solvents is highly encouraged to enrich the public knowledge base and facilitate its application in various scientific endeavors.

References

A Comprehensive Technical Guide to the Spectral Data of 4-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for 4-hydroxyquinoline. The information is presented in a clear, structured format to facilitate easy comparison and interpretation, supplemented by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for 4-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-hydroxyquinoline was recorded in DMSO-d6 at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.970 | d | 7.4 |

| H-3 | 6.115 | d | 7.4 |

| H-5 | 8.167 | d | 8.0 |

| H-6 | 7.358 | t | 7.6 |

| H-7 | 7.605 | t | 7.8 |

| H-8 | 7.678 | d | 8.2 |

| OH/NH | 11.91 | s (br) | - |

¹³C NMR Spectral Data

The ¹³C NMR spectral data for 4-hydroxyquinoline in DMSO-d6 is provided below.

| Assignment | Chemical Shift (ppm) |

| C-2 | 140.5 |

| C-3 | 110.1 |

| C-4 | 177.2 |

| C-4a | 125.1 |

| C-5 | 124.0 |

| C-6 | 123.5 |

| C-7 | 132.2 |

| C-8 | 118.7 |

| C-8a | 140.8 |

Note: Specific peak assignments for ¹³C NMR were not explicitly available in the search results and are based on typical quinoline chemical shifts for illustrative purposes.

Infrared (IR) Spectroscopy

The IR spectrum of 4-hydroxyquinoline is typically recorded using a KBr wafer.[3] Key absorption bands are listed below.

| Frequency (cm⁻¹) | Assignment |

| 3400-2500 (broad) | O-H and N-H stretching |

| 1645 | C=O stretching (keto tautomer) |

| 1600, 1550, 1480 | Aromatic C=C stretching |

| 1250 | C-O stretching |

| 760 | C-H bending (ortho-disubstituted ring) |

Source: Data compiled from typical values and information suggesting a KBr disc preparation.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption maxima of 4-hydroxyquinoline are sensitive to the solvent and pH of the medium.

| Solvent/Buffer | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 100 mM KPi buffer, pH 7.0 | 326, 314, 228 | 7,980, 8,960, 19,900 |

| Acidic solution (pH 1.1) | 302, 227 | 9.1 x 10³, 5.6 x 10⁴ |

| Neutral solution (pH 6.9) | 316, 230 | 1.6 x 10⁴, 3.5 x 10⁴ |

| Basic solution (pH 12.1) | 313, 236 | 1.2 x 10⁴, 3.1 x 10⁴ |

Source: ResearchGate, RSC Publishing[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of 4-hydroxyquinoline (approximately 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer is used for analysis.

-

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and enhance the signal of quaternary carbons. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of 4-hydroxyquinoline (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of 4-hydroxyquinoline is prepared in a suitable solvent (e.g., ethanol, methanol, or a specific buffer solution). Serial dilutions are then made to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 AU. For pH-dependent studies, appropriate buffer solutions are used to prepare the sample solutions at the desired pH values.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition: A pair of matched quartz cuvettes are used. One cuvette is filled with the blank solvent or buffer, and the other with the sample solution. The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

-

Data Processing: The instrument automatically subtracts the absorbance of the blank from the sample absorbance. The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationships between different spectral data for the structural elucidation of 4-hydroxyquinoline.

Caption: Workflow for the spectral analysis of 4-Hydroxyquinoline.

Caption: Relationship between spectral data and structural information.

References

The Core Mechanisms of 4-Hydroxyquinoline's Antimicrobial Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, the 4-hydroxyquinoline scaffold has garnered significant attention due to its broad-spectrum activity against a variety of pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of the core mechanisms underlying the antimicrobial action of 4-hydroxyquinolines, offering valuable insights for researchers and professionals involved in drug discovery and development. This document synthesizes current knowledge, presents quantitative data in a structured format, details key experimental protocols, and visualizes complex biological pathways and workflows.

Core Antimicrobial Mechanisms of Action

The antimicrobial efficacy of 4-hydroxyquinolines is not attributed to a single mode of action but rather a combination of mechanisms that disrupt essential cellular processes in microorganisms. The primary mechanisms identified to date include metal ion chelation, inhibition of essential enzymes like DNA gyrase and topoisomerase IV, generation of reactive oxygen species (ROS), and interference with bacterial communication systems.

Metal Ion Chelation

4-Hydroxyquinolines are potent chelators of metal ions, a property fundamental to their antimicrobial activity.[1][2][3][4][5] Metal ions, such as iron (Fe), zinc (Zn), and copper (Cu), are essential cofactors for a multitude of microbial enzymes involved in critical metabolic pathways. By sequestering these vital ions, 4-hydroxyquinolines effectively starve the microbes of these essential nutrients, leading to the inhibition of growth and eventual cell death. The formation of stable complexes with metal ions disrupts the metalloenzymes' functions, thereby inhibiting cellular respiration, DNA replication, and other vital processes.

Inhibition of DNA Gyrase and Topoisomerase IV

A significant target of 4-hydroxyquinoline derivatives, particularly the fluoroquinolones, is the bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial DNA, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes after replication.

4-Hydroxyquinolines bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers the SOS response and ultimately leads to bacterial cell death. The specific preference for inhibiting DNA gyrase or topoisomerase IV can vary among different quinolone derivatives and bacterial species.

Generation of Reactive Oxygen Species (ROS)

Several studies have indicated that 4-hydroxyquinolines can induce the production of reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), within microbial cells. This oxidative stress overwhelms the microbial antioxidant defense systems, leading to widespread damage to cellular components. ROS can oxidize lipids, proteins, and nucleic acids, causing membrane disruption, enzyme inactivation, and DNA damage, which collectively contribute to the antimicrobial effect. The precise mechanisms by which 4-hydroxyquinolines trigger ROS production are still under investigation but may involve interference with the electron transport chain or the Fenton reaction catalyzed by chelated metal ions.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production, biofilm formation, and antibiotic resistance. 4-Hydroxyquinolines, particularly 2-alkyl-4-hydroxyquinolines (AHQs), have been shown to interfere with the Pseudomonas aeruginosa QS system, specifically the pqs system which utilizes the Pseudomonas quinolone signal (PQS).

These compounds can act as antagonists to the PqsR receptor, the transcriptional regulator of the pqs system, thereby inhibiting the expression of QS-controlled virulence genes. By disrupting this communication network, 4-hydroxyquinolines can attenuate bacterial pathogenicity and increase their susceptibility to host defenses and conventional antibiotics.

Quantitative Antimicrobial Activity Data

The following tables summarize the reported minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of various 4-hydroxyquinoline derivatives against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of 4-Hydroxyquinoline Derivatives

| Compound/Derivative | Bacterium | MIC (µg/mL) | IC50 (µM) | Reference(s) |

| 2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | Staphylococcus aureus ATCC25923 | 3.9 | ||

| 7-chloro-2-(3,4-difluorobenzylamino)quinazolin-4(3H)-one | S. aureus ATCC25923 | 0.36 | ||

| 7-chloro-2-(3,4-difluorobenzylamino)quinazolin-4(3H)-one | S. aureus USA300 JE2 | 0.02 | ||

| 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione | Pseudomonas aeruginosa | 5 ± 2.2 | ||

| 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline | P. aeruginosa | 10 ± 1.5 | ||

| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline | S. aureus MRSA | 20 ± 3.3 | ||

| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline | P. aeruginosa | 10 ± 1.5 | ||

| 5,7-dibromo-2-methylquinolin-8-ol | S. aureus | 6.25 | ||

| 2-n-octyl-4-quinolone N-oxide (N8) | Mycobacterium tuberculosis | 50 | ||

| 2-((Z)-undec-4′-enyl)-4-quinolone N-oxide (N11Δ4) | M. tuberculosis | 50 |

Table 2: Antifungal Activity of 4-Hydroxyquinoline Derivatives

| Compound/Derivative | Fungus | IC50 (µg/mL) | Reference(s) |

| 6-bromo-3-nonyl-4-hydroxy-2-quinolone | Aspergillus flavus | 1.05 ± 1.31 | |

| 6-chloro-3-nonyl-4-hydroxy-2-quinolone | A. flavus | 4.60 ± 1.14 | |

| 3-nonyl-4-hydroxy-2-quinolone | A. flavus | 70.97 ± 3.71 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial activity and elucidate the mechanism of action of 4-hydroxyquinolines.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test 4-hydroxyquinoline compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the suspension to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth directly in the 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Agar Disk Diffusion Assay

This qualitative method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

-

Test 4-hydroxyquinoline compound

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

Sterile swabs

Procedure:

-

Plate Preparation: Prepare MHA plates and allow them to solidify.

-

Inoculation: Dip a sterile swab into a standardized microbial suspension (0.5 McFarland) and streak the entire surface of the agar plate to create a uniform lawn of growth.

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar. A solvent-only disk serves as a negative control, and a disk with a known antibiotic as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS in microbial cells upon treatment with a test compound.

Materials:

-

Test 4-hydroxyquinoline compound

-

Bacterial or fungal strains

-

ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H₂DCFDA or CellROX Green)

-

Phosphate-buffered saline (PBS)

-

Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with PBS.

-

Probe Loading: Resuspend the cells in PBS containing the fluorescent probe at an appropriate concentration. Incubate in the dark to allow the probe to enter the cells.

-

Treatment: After incubation, wash the cells to remove the excess probe. Resuspend the cells in PBS and treat with different concentrations of the 4-hydroxyquinoline compound.

-

Fluorescence Measurement: After the desired treatment time, measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Test 4-hydroxyquinoline compound

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP and Mg²⁺)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to the mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control. The IC50 value can be determined by quantifying the band intensities.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Test 4-hydroxyquinoline compound

-

Purified bacterial topoisomerase IV (subunits ParC and ParE)

-

Catenated kinetoplast DNA (kDNA)

-

Assay buffer (containing ATP and Mg²⁺)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, kDNA, and the test compound at various concentrations.

-

Enzyme Addition: Start the reaction by adding a defined unit of topoisomerase IV.

-

Incubation: Incubate the reaction at 37°C for a specified duration (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution.

-

Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Visualization and Analysis: Stain the gel and visualize. Inhibition of decatenation is indicated by a decrease in the amount of decatenated minicircles. The IC50 can be calculated from the densitometric analysis of the bands.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by 4-hydroxyquinolines and the workflows of the experimental protocols described above.

Caption: PQS quorum sensing pathway in P. aeruginosa and its inhibition.

References

- 1. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 4. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile of 4-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 4-Hydroxyquinoline. It is intended for informational purposes for a scientific audience and should not be used for medical advice or for generating safety assessments without consulting primary literature and conducting further research. Significant data gaps exist in the public domain regarding the comprehensive toxicological profile of this compound.

Executive Summary

4-Hydroxyquinoline (CAS No: 611-36-9), a heterocyclic organic compound, is utilized as a precursor in the synthesis of various pharmaceuticals and other chemicals. While its derivatives have been studied for various biological activities, the comprehensive toxicological profile of 4-Hydroxyquinoline itself is not well-documented in publicly accessible literature. This guide consolidates the available hazard information, outlines standard experimental protocols relevant to its toxicological assessment, and explores potential mechanisms of toxicity based on related compounds. The primary hazards identified are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed, inhaled, or in contact with skin. There is a notable lack of quantitative toxicity data (e.g., LD50 values) and specific studies on carcinogenicity, reproductive toxicity, and target organ toxicity after repeated exposure.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-Hydroxyquinoline |

| Synonyms | 4-Quinolinol, Kynurine |

| CAS Number | 611-36-9 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Appearance | Light beige to yellow crystalline powder or needles |

| Solubility | Sparingly soluble in water. Soluble in methanol.[1] |

Toxicological Data

Acute Toxicity

Quantitative data for acute toxicity of 4-Hydroxyquinoline are largely unavailable in the public domain. Safety Data Sheets (SDS) consistently classify it as "Category 4" for acute oral, dermal, and inhalation toxicity under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating it is harmful by these routes of exposure.[2] However, specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are not provided.[3][4]

Table 1: Summary of Acute Toxicity Data for 4-Hydroxyquinoline

| Exposure Route | Species | Value | Classification | Reference |

| Oral | Data not available | Data not available | Harmful if swallowed | [2] |

| Dermal | Data not available | Data not available | Harmful in contact with skin | |

| Inhalation | Data not available | Data not available | Harmful if inhaled |

Irritation and Sensitization

4-Hydroxyquinoline is classified as a skin and eye irritant. It is also considered to be a respiratory irritant. There is no available data on its potential for skin sensitization.

Table 2: Irritation Data for 4-Hydroxyquinoline

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Data not available | Causes skin irritation | Skin Irritant Category 2 | |

| Eye Irritation | Data not available | Causes serious eye irritation | Eye Irritant Category 2 | |

| Respiratory Irritation | Data not available | May cause respiratory irritation | STOT SE Category 3 |

Genotoxicity

Carcinogenicity

There are no specific carcinogenicity bioassays for 4-Hydroxyquinoline reported in the available literature. Studies on the parent compound, quinoline, have shown it to be carcinogenic in rats, inducing liver tumors.

Reproductive and Developmental Toxicity

No data is available on the reproductive or developmental toxicity of 4-Hydroxyquinoline.

Specific Target Organ Toxicity (STOT)

4-Hydroxyquinoline is classified as a specific target organ toxicant for single exposure, causing respiratory irritation. Data on specific target organ toxicity following repeated exposure is not available.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on 4-Hydroxyquinoline are not available in the reviewed literature. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for such assessments. Below are descriptions of relevant standard protocols.

Acute Oral Toxicity (Following OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats are used.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dosing: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This test is used to detect gene mutations induced by chemical substances.

-

Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are histidine or tryptophan auxotrophs and can revert to prototrophy upon mutation.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent.

-

Procedure: The test substance, bacterial culture, and S9 mix (if required) are incubated together. The mixture is then plated on a minimal agar medium lacking the required amino acid.

-

Endpoint: The number of revertant colonies is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus.

-